synthesis of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
synthesis of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole Dihydrochloride
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to readily interact with various biopolymers, leading to applications as antiviral, anticancer, anthelmintic, and antihypertensive drugs.[2][3] This guide provides a detailed, in-depth technical overview of the synthesis of a specific, highly functionalized derivative: 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride.
The target molecule features three key structural elements: a benzimidazole core, a methyl group at the N-1 position, and a piperazine ring at the C-2 position. The N-1 methylation prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor binding. The 2-piperazinyl group is a common pharmacophore that can enhance solubility and provides a basic nitrogen center for salt formation and further derivatization.[4] The final dihydrochloride salt form is often preferred in pharmaceutical development to improve stability, aqueous solubility, and bioavailability.[5]
This document, intended for researchers, chemists, and drug development professionals, details a robust and logical synthetic pathway. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide a framework for troubleshooting and optimization.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule, 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride (5), can be disconnected in a few strategic ways. The most straightforward approach involves disconnecting the piperazine moiety and the final salt formation.
This leads to two primary forward-synthetic strategies:
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Route A: This well-established and modular route involves the initial construction of a methylated benzimidazole core, followed by the introduction of the piperazine substituent. It relies on the synthesis of a key intermediate, 2-chloro-1-methyl-1H-benzimidazole (3), which serves as an electrophilic substrate for nucleophilic substitution by piperazine.
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Route B: This approach involves the direct cyclization of N-methyl-o-phenylenediamine (2) with a C1 synthon that already contains the piperazine moiety, such as piperazine-1-carboximidoyl chloride or a similar activated species.
This guide will focus on Route A , as its modularity offers greater flexibility and control. The step-wise formation allows for the isolation and characterization of stable intermediates, which is often preferable for process control and scale-up.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of Key Intermediates
This section details the preparation of the crucial building blocks required for the final assembly.
Synthesis of N-Methyl-o-phenylenediamine (2)
The synthesis begins with the selective mono-N-methylation of commercially available o-phenylenediamine (1).
Causality and Experimental Choices: Selective mono-methylation can be challenging due to the potential for over-methylation to form N,N'-dimethyl-o-phenylenediamine. The choice of methylating agent and reaction conditions is critical. While powerful agents like methyl triflate would be highly reactive, a milder agent like methyl iodide provides better control.[6] Running the reaction at or below room temperature and using a slight excess of the diamine can also favor the mono-methylated product. A weak base is used to neutralize the HI byproduct without significantly increasing the nucleophilicity of the second amino group.
Experimental Protocol: Synthesis of (2)
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To a stirred solution of o-phenylenediamine (1.0 eq) in ethanol at 0 °C, add potassium carbonate (1.1 eq).
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Add methyl iodide (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-methyl-o-phenylenediamine (2) as a solid.
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |
| o-Phenylenediamine | 108.14 | Starting Material | 1.0 eq |
| Methyl Iodide | 141.94 | Methylating Agent | 1.0 eq |
| Potassium Carbonate | 138.21 | Base | 1.1 eq |
| Ethanol | 46.07 | Solvent | - |
Synthesis of 2-Chloro-1-methyl-1H-benzimidazole (3)
This intermediate is synthesized via a two-step, one-pot procedure involving cyclization of the diamine (2) to form the corresponding benzimidazolone, followed by chlorination.
Causality and Experimental Choices: The formation of the benzimidazole ring requires a C1 synthon. Carbonyldiimidazole (CDI) or triphosgene are effective and safer alternatives to phosgene gas for forming the intermediate 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then converted to the 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7] POCl₃ is highly effective for this transformation, converting the carbonyl group into a reactive chloro-substituent. The reaction is typically run neat or with a high-boiling inert solvent.
Experimental Protocol: Synthesis of (3)
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Safety Note: This procedure should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
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To a solution of N-methyl-o-phenylenediamine (2) (1.0 eq) in dry tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.
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Stir the mixture for 2-3 hours until cyclization is complete (monitored by TLC).
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Remove the THF under reduced pressure.
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To the crude benzimidazolone intermediate, carefully add phosphorus oxychloride (POCl₃) (5.0 eq) at 0 °C.
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Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.
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Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-1-methyl-1H-benzimidazole (3).
Part II: Final Assembly and Salt Formation
With the key electrophilic intermediate in hand, the final steps involve coupling with piperazine and converting the product to the desired salt form.
Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (4)
This step is a classical nucleophilic aromatic substitution (SNAAr) reaction.
Causality and Experimental Choices: The electron-withdrawing nature of the benzimidazole ring system activates the C2 position for nucleophilic attack. The chlorine atom is a good leaving group. Piperazine, being a secondary amine, is a potent nucleophile. The reaction requires a base to scavenge the HCl generated and an excess of piperazine can serve this purpose, driving the reaction to completion. Alternatively, an inorganic base like potassium carbonate can be used.[1] A polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol can be used to facilitate the reaction.
Experimental Protocol: Synthesis of (4)
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In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzimidazole (3) (1.0 eq) in ethanol.
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Add anhydrous piperazine (3.0 eq) and triethylamine (1.5 eq).
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Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the free base (4) as a pure solid.
Formation of the Dihydrochloride Salt (5)
The final step is the conversion of the basic free base into a stable, water-soluble salt.
Causality and Experimental Choices: The target molecule contains two basic nitrogen atoms: the tertiary amine within the piperazine ring and the second nitrogen of the piperazine ring. Both can be protonated by a strong acid. Treatment with at least two equivalents of hydrochloric acid will yield the dihydrochloride salt.[5] The salt is typically prepared by dissolving the free base in a solvent in which the salt is insoluble (e.g., isopropanol, diethyl ether), followed by the addition of HCl.
Experimental Protocol: Synthesis of (5)
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Dissolve the purified free base (4) (1.0 eq) in a minimal amount of isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of HCl in isopropanol (or bubble dry HCl gas through the solution) until the solution is acidic (pH < 2).
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The dihydrochloride salt will precipitate out of the solution.
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Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation.
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Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride (5).
Overall Synthesis Summary and Workflow
The complete synthetic pathway is a robust three-stage process starting from common laboratory reagents.
Caption: Overall synthetic workflow diagram.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | N-Methylation | MeI, K₂CO₃ | 60-75% |
| 2 | Cyclization/Chlorination | CDI, POCl₃ | 70-85% |
| 3 | Piperazine Coupling | Piperazine, Et₃N | 80-90% |
| 4 | Salt Formation | HCl | >95% |
Conclusion
This guide outlines a logical, efficient, and well-documented synthetic route for the preparation of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. By breaking the synthesis down into the preparation of key intermediates followed by a final coupling and salt formation, the process allows for robust control and purification at each stage. The causality-driven explanations for experimental choices provide the necessary scientific integrity for researchers to adapt and optimize this protocol for their specific needs. Given the established biological importance of benzimidazole-piperazine hybrids, this synthetic guide serves as a valuable resource for medicinal chemists and process development scientists working in this area.[8][9]
References
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- Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry.
- Various Authors. Benzimidazole synthesis. Organic Chemistry Portal.
- Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Sánchez-Alonso, R. M., et al. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
- Pilar, G., et al. (2024). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules.
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- Antoniou, T., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2013).
- Kamal, A., et al. (2021).
- 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. Advanced ChemBlocks Inc.
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